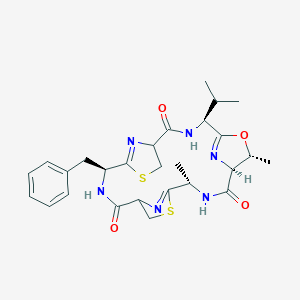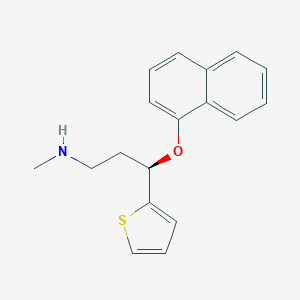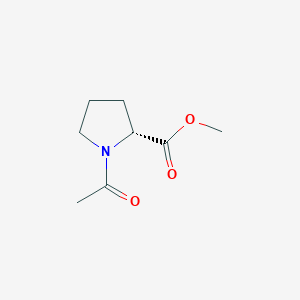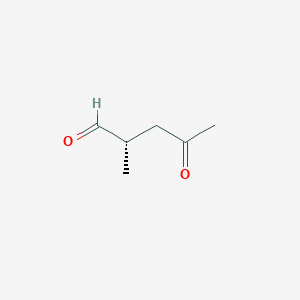
(2S)-2-Methyl-4-oxopentanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Methyl-4-oxopentanal, also known as isoleucine, is one of the essential amino acids required for protein synthesis and various physiological processes in the human body. It is a branched-chain amino acid (BCAA) that plays a crucial role in muscle metabolism, immune function, and energy production.
Mecanismo De Acción
(2S)-2-Methyl-4-oxopentanal acts as a substrate for protein synthesis and is incorporated into the growing peptide chain by the ribosome. It also plays a crucial role in muscle metabolism by promoting protein synthesis and preventing muscle breakdown. Additionally, (2S)-2-Methyl-4-oxopentanal has been shown to modulate immune function by enhancing the proliferation and activity of immune cells.
Biochemical and Physiological Effects:
(2S)-2-Methyl-4-oxopentanal has several biochemical and physiological effects on the human body. It promotes protein synthesis, muscle growth, and repair, and prevents muscle breakdown. It also enhances immune function by increasing the proliferation and activity of immune cells. Additionally, (2S)-2-Methyl-4-oxopentanal plays a crucial role in energy production by providing a substrate for the tricarboxylic acid (TCA) cycle.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2S)-2-Methyl-4-oxopentanal in lab experiments include its ability to promote protein synthesis, muscle growth, and repair, and its role in energy production. However, its limitations include its potential toxicity at high doses and its limited solubility in water.
Direcciones Futuras
The future directions for (2S)-2-Methyl-4-oxopentanal research include investigating its potential therapeutic applications in the treatment of various diseases, including cancer, liver disease, and diabetes. Additionally, further studies are needed to understand the molecular mechanisms underlying its effects on protein synthesis, muscle metabolism, and immune function. Finally, the development of novel synthesis methods and delivery systems may enhance its bioavailability and efficacy in therapeutic applications.
In conclusion, (2S)-2-Methyl-4-oxopentanal is an essential amino acid that plays a crucial role in various physiological processes, including protein synthesis, muscle metabolism, and immune function. Its potential therapeutic applications in the treatment of various diseases make it a promising area for future research. However, further studies are needed to understand its molecular mechanisms of action and to overcome its limitations in lab experiments.
Métodos De Síntesis
The synthesis of (2S)-2-Methyl-4-oxopentanal involves the transamination of threonine or the conversion of valine to (2S)-2-Methyl-4-oxopentanal via the intermediate α-ketoisovalerate. The process is catalyzed by a series of enzymes, including threonine dehydratase, α-ketoglutarate dehydrogenase, and branched-chain amino acid transaminase. The final product is a white crystalline powder with a molecular weight of 131.17 g/mol.
Aplicaciones Científicas De Investigación
(2S)-2-Methyl-4-oxopentanal has been extensively studied for its role in various physiological processes, including protein synthesis, muscle metabolism, and immune function. It has also been investigated for its potential therapeutic applications in the treatment of various diseases, including cancer, liver disease, and diabetes.
Propiedades
Número CAS |
120810-81-3 |
|---|---|
Fórmula molecular |
C6H10O2 |
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
(2S)-2-methyl-4-oxopentanal |
InChI |
InChI=1S/C6H10O2/c1-5(4-7)3-6(2)8/h4-5H,3H2,1-2H3/t5-/m0/s1 |
Clave InChI |
IDAHIBMEKOEBRG-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](CC(=O)C)C=O |
SMILES |
CC(CC(=O)C)C=O |
SMILES canónico |
CC(CC(=O)C)C=O |
Sinónimos |
Pentanal, 2-methyl-4-oxo-, (2S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



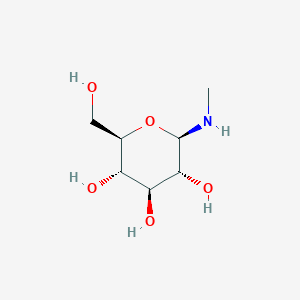
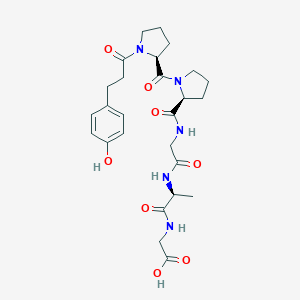
![2H-pyrano[3,2-c]pyridin-2-one](/img/structure/B40033.png)
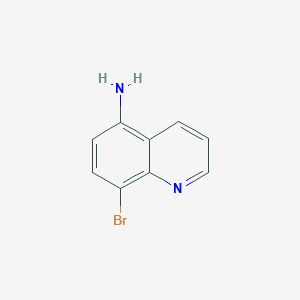
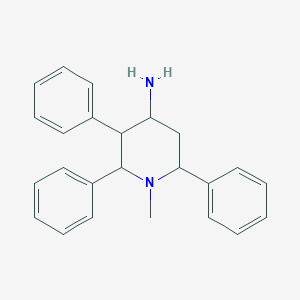
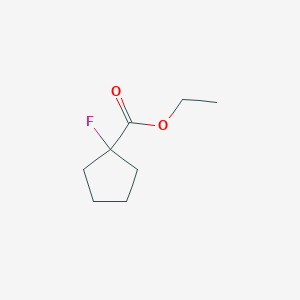

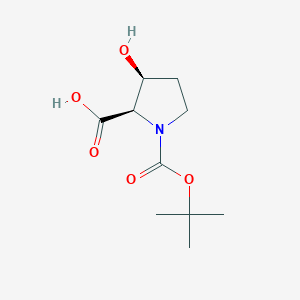
![3-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B40045.png)
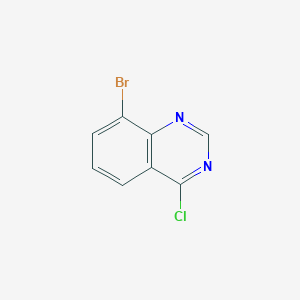
![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B40048.png)
